molecular formula C10H8N4O B12856969 2-(Oxazol-4-yl)-1H-benzo[d]imidazol-6-amine

2-(Oxazol-4-yl)-1H-benzo[d]imidazol-6-amine

Cat. No.: B12856969
M. Wt: 200.20 g/mol
InChI Key: JCSICPKALUYWQS-UHFFFAOYSA-N
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Description

2-(Oxazol-4-yl)-1H-benzo[d]imidazol-6-amine is a heterocyclic compound that features both oxazole and benzimidazole rings. These types of compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxazol-4-yl)-1H-benzo[d]imidazol-6-amine typically involves the formation of the oxazole and benzimidazole rings through cyclization reactions. One common method involves the reaction of 2-aminobenzimidazole with an appropriate oxazole precursor under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like crystallization and chromatography can also enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(Oxazol-4-yl)-1H-benzo[d]imidazol-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-quinones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized benzimidazole and oxazole compounds .

Scientific Research Applications

2-(Oxazol-4-yl)-1H-benzo[d]imidazol-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Oxazol-4-yl)-1H-benzo[d]imidazol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Oxazol-4-yl)-1H-benzo[d]imidazol-6-amine is unique due to its dual-ring structure, which combines the properties of both oxazole and benzimidazole. This duality allows it to exhibit a broader range of biological activities and makes it a versatile scaffold for drug development .

Properties

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

2-(1,3-oxazol-4-yl)-3H-benzimidazol-5-amine

InChI

InChI=1S/C10H8N4O/c11-6-1-2-7-8(3-6)14-10(13-7)9-4-15-5-12-9/h1-5H,11H2,(H,13,14)

InChI Key

JCSICPKALUYWQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)C3=COC=N3

Origin of Product

United States

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